molecular formula C10H12FNO2 B2556824 Methyl 3-[(4-fluorophenyl)amino]propanoate CAS No. 882041-33-0

Methyl 3-[(4-fluorophenyl)amino]propanoate

Cat. No.: B2556824
CAS No.: 882041-33-0
M. Wt: 197.209
InChI Key: AHVDRMRPNGCKHW-UHFFFAOYSA-N
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Description

Methyl 3-[(4-fluorophenyl)amino]propanoate (CAS 76106-64-4) is a fluorinated organic compound with the molecular formula C₁₀H₁₁FNO₂ and a molecular weight of 197.21 g/mol . Structurally, it consists of a methyl ester group linked to a propanoate backbone, with a 4-fluorophenylamino substituent at the third carbon (Figure 1).

Properties

IUPAC Name

methyl 3-(4-fluoroanilino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-14-10(13)6-7-12-9-4-2-8(11)3-5-9/h2-5,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVDRMRPNGCKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[(4-fluorophenyl)amino]propanoate can be synthesized through several synthetic routes. One common method involves the reaction of methyl 3-aminopropanoate with 4-fluoroaniline under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-fluorophenyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Methyl 3-[(4-fluorophenyl)amino]propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(4-fluorophenyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogues include:

  • Aryl substituents : Position and type of halogen (e.g., bromo, fluoro) or functional groups (e.g., hydroxyl, nitro).
  • Ester groups : Methyl vs. ethyl esters, which affect hydrolysis rates and metabolic stability.
  • Amino group modifications: Protection (e.g., tert-butoxycarbonyl) or conjugation with heterocycles (e.g., thiazoles).
Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
Methyl 3-[(4-fluorophenyl)amino]propanoate 4-Fluorophenyl, methyl ester 197.21 High lipophilicity, synthetic precursor
Ethyl 2-amino-3-(4-fluorophenyl)propanoate 4-Fluorophenyl, ethyl ester 211.23 Enhanced metabolic stability
Methyl 3-((4-bromo-3-fluorophenyl)amino)propanoate 4-Bromo-3-fluorophenyl, methyl ester 276.10 Increased steric bulk, halogen bonding
2-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoate Boc-protected amino, methyl ester 295.33 Peptide synthesis intermediate
3-((4-Hydroxyphenyl)amino)propanoic acid 4-Hydroxyphenyl, carboxylic acid 181.18 Anticancer activity (IC₅₀: 5–20 μM)

Physicochemical Properties

  • Solubility: Methyl esters generally exhibit lower aqueous solubility than carboxylic acids (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) due to reduced polarity.
  • Stability : Ethyl esters (e.g., compound 91 in ) are more resistant to hydrolysis than methyl esters, impacting shelf life and in vivo efficacy.

Biological Activity

Methyl 3-[(4-fluorophenyl)amino]propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a propanoate backbone with an amino group and a para-fluorophenyl substituent, which enhances its lipophilicity and bioavailability. The molecular formula is C11H12FNO2C_{11}H_{12}FNO_2, with a molecular weight of approximately 211.22 g/mol.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines.
  • Antitumor Potential : There is ongoing research into the antitumor effects of this compound. Its structure suggests a possible mechanism of action through the modulation of cellular pathways involved in cancer progression .

The biological activity of this compound is thought to involve interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity, which leads to various biological effects. For example, its interaction with certain kinases or transcription factors could play a crucial role in mediating its antitumor effects.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including amination and esterification processes. The presence of the fluorine atom in its structure significantly influences its biological activity by enhancing lipophilicity and potentially improving binding affinity to biological targets.

Table 1: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
This compoundContains a para-fluoro substituentEnhances potency and bioavailability
Methyl 3-amino-3-(phenyl)propanoateLacks fluorine atomMay exhibit different biological activity
Methyl (S)-3-amino-3-(4-chlorophenyl)propanoateChlorine instead of fluorinePotentially alters binding affinity

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Studies : In vitro assays demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 46.9 to 93.7 μg/mL .
  • Cancer Research : A study focusing on the compound's anticancer properties revealed that it could inhibit cell proliferation in various cancer cell lines. The IC50 values indicated promising efficacy comparable to established chemotherapeutic agents .
  • Inflammation Models : Experimental models showed that treatment with this compound significantly reduced inflammation markers, suggesting its potential use in inflammatory diseases.

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